2-(1,3,4-Oxadiazol-2-yl)quinoline
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Overview
Description
2-(1,3,4-Oxadiazol-2-yl)quinoline is a heterocyclic compound that combines the structural features of quinoline and 1,3,4-oxadiazole Quinoline is a nitrogen-containing aromatic compound, while 1,3,4-oxadiazole is a five-membered ring containing two nitrogen atoms and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3,4-Oxadiazol-2-yl)quinoline typically involves the cyclization of appropriate precursors. One common method is the reaction of quinoline-2-carboxylic acid hydrazide with an appropriate reagent to form the oxadiazole ring. This can be achieved using reagents such as carbon disulfide (CS2) in an alcoholic alkaline solution, followed by acidification . Another method involves the use of acylhydrazides and cyclization agents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reagents and conditions would be optimized for cost-effectiveness and yield. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(1,3,4-Oxadiazol-2-yl)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, facilitated by reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: H2 gas with Pd/C catalyst under atmospheric pressure.
Substitution: Halogenation using Cl2 or Br2 in the presence of a Lewis acid catalyst like AlCl3.
Major Products
Oxidation: Formation of quinoline-2-carboxylic acid derivatives.
Reduction: Formation of partially or fully hydrogenated quinoline derivatives.
Substitution: Formation of halogenated or nitrated quinoline derivatives.
Scientific Research Applications
2-(1,3,4-Oxadiazol-2-yl)quinoline has a wide range of applications in scientific research:
Medicinal Chemistry: The compound exhibits potential as an anticancer agent by inhibiting enzymes such as thymidylate synthase and topoisomerase II. It also shows promise as an antimicrobial and antiviral agent.
Materials Science: The compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Organic Synthesis: It serves as a versatile building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-(1,3,4-Oxadiazol-2-yl)quinoline involves its interaction with various molecular targets:
Comparison with Similar Compounds
Similar Compounds
1,3,4-Oxadiazole Derivatives: Compounds like 2-(1,3,4-Oxadiazol-2-yl)aniline and 2-(1,3,4-Oxadiazol-2-yl)benzene share the oxadiazole ring but differ in their aromatic substituents.
Quinoline Derivatives: Compounds like 2-quinolinecarboxylic acid and 2-aminoquinoline share the quinoline core but differ in their functional groups.
Uniqueness
2-(1,3,4-Oxadiazol-2-yl)quinoline is unique due to its combined structural features of quinoline and oxadiazole, which confer distinct electronic and biological properties. This dual functionality enhances its potential as a versatile compound in various applications, particularly in medicinal chemistry and materials science.
Properties
CAS No. |
65944-12-9 |
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Molecular Formula |
C11H7N3O |
Molecular Weight |
197.19 g/mol |
IUPAC Name |
2-quinolin-2-yl-1,3,4-oxadiazole |
InChI |
InChI=1S/C11H7N3O/c1-2-4-9-8(3-1)5-6-10(13-9)11-14-12-7-15-11/h1-7H |
InChI Key |
DVZBIWZRHQSNSI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C3=NN=CO3 |
Origin of Product |
United States |
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